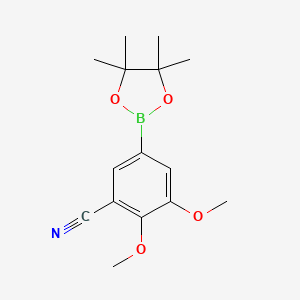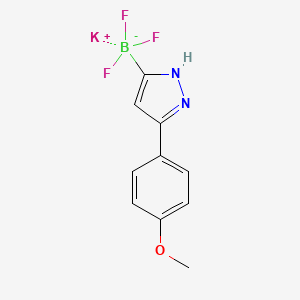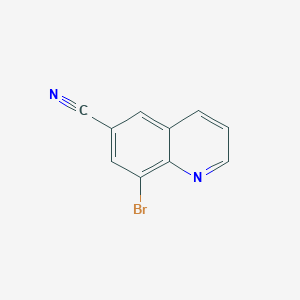
6-Quinolinecarbonitrile, 8-bromo-
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “6-Quinolinecarbonitrile, 8-bromo-” consists of a quinoline ring with a bromine atom at the 8th position and a carbonitrile group at the 6th position .Chemical Reactions Analysis
While specific chemical reactions involving “6-Quinolinecarbonitrile, 8-bromo-” are not detailed in the available resources, quinoline derivatives are known to undergo various chemical reactions, including electrophilic and nucleophilic substitutions .Wissenschaftliche Forschungsanwendungen
Synthesis of Quinolinecarbonitriles
The compound 6-Quinolinecarbonitrile, 8-bromo- is utilized in various synthetic processes. For instance, the synthesis of 7-(E)-alkenyl-4-amino-3-quinolinecarbonitriles involves Pd-mediated coupling reactions, such as Heck, Stille, and Suzuki reactions. These reactions are significant due to their stereoselectivity and regioselectivity, making them crucial for preparing compounds with potential inhibitory effects on Src kinase and Raf/Mek activity, as seen in specific synthesized compounds like 7 and 10 (Wang et al., 2009).
Corrosion Inhibition
Quinoline derivatives, such as 8-(n-bromo-R-alkoxy)quinoline, show effectiveness as corrosion inhibitors, particularly for mild steel in acidic environments. The efficiency of these inhibitors is influenced by the length of the hydrocarbon chain, with longer chains providing better protection. These compounds form a protective layer on the steel surface, inhibiting corrosion, a property further supported by density functional theory (DFT) calculations and molecular dynamics (MD) simulation (Tazouti et al., 2021).
Antitumor Activities
Certain quinolinecarbonitrile derivatives exhibit antitumor activities. For instance, novel 2-amino-9-(4-halostyryl)-4H-pyrano[3,2-h]quinoline derivatives have been synthesized and shown to inhibit the growth of cancer cells compared to standard drugs like Vinblastine. These derivatives' antitumor activity was evaluated against various human tumor cell lines, highlighting their potential in cancer treatment (El-Agrody et al., 2012).
Antibacterial Activity
Quinoline derivatives also show potential as antibacterial agents. A particular compound, 2-amino-4-(4-bromophenyl)-8-methoxy-5,6-dihydrobenzo[h]quinoline-3-carbonitrile (ABDC), synthesized from chalcone, exhibited better antibacterial properties compared to the starting material. Its activity was tested against both Gram-positive and Gram-negative bacteria, indicating its potential in antibacterial applications (Khan, 2017).
Eigenschaften
IUPAC Name |
8-bromoquinoline-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrN2/c11-9-5-7(6-12)4-8-2-1-3-13-10(8)9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLPUZUFNPYAXDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Quinolinecarbonitrile, 8-bromo- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



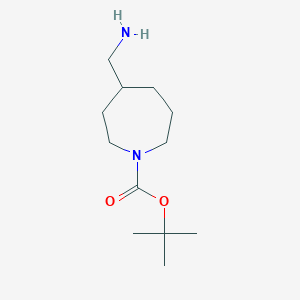
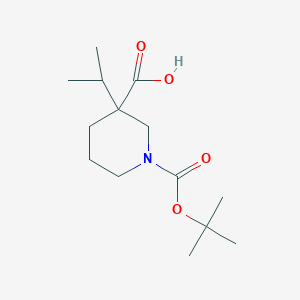
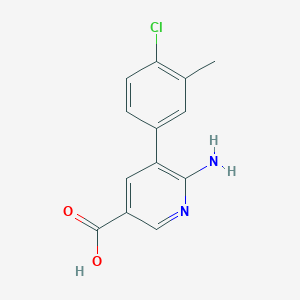


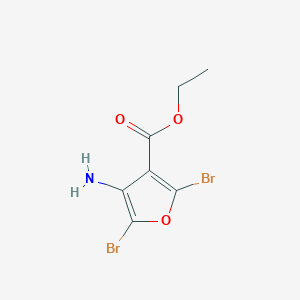
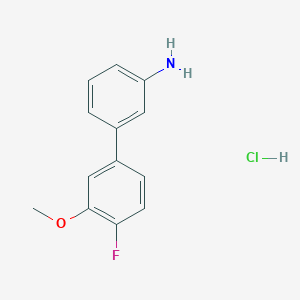
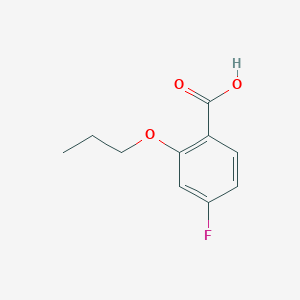
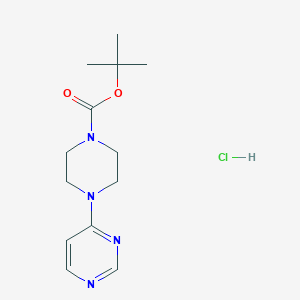
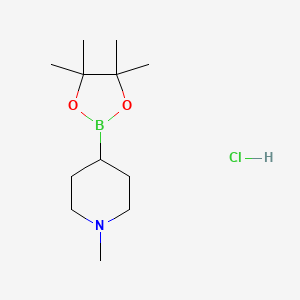
![2-Methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one](/img/structure/B1447824.png)
![(E)-ethyl 2-[(2'-benzyloxycarbonyl-6'-nitro-phenyl)-imino] propanoate](/img/structure/B1447825.png)
